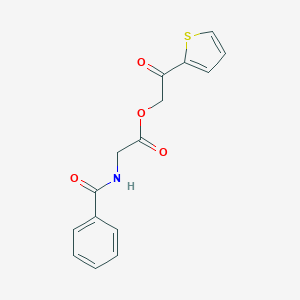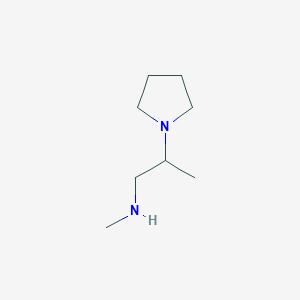
2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE is an organic compound that features a benzoylamino group, an acetic acid moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE typically involves the reaction of benzoylamino-acetic acid with 2-oxo-2-thiophen-2-yl-ethyl ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as anhydrous sulfuric acid, and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester: Shares a similar thiophene ring structure but differs in the acetic acid moiety.
2-(2-oxo-2-thiophen-2-yl-ethyl)-4H-chromen-4-one: Contains a chromenone ring instead of a benzoylamino group.
Uniqueness
2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE is unique due to its combination of a benzoylamino group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H13NO4S |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 2-benzamidoacetate |
InChI |
InChI=1S/C15H13NO4S/c17-12(13-7-4-8-21-13)10-20-14(18)9-16-15(19)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,19) |
InChI Key |
QMYHVOMBCURSSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=CS2 |
solubility |
45.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B226796.png)
methanone](/img/structure/B226797.png)
methanone](/img/structure/B226798.png)
methanone](/img/structure/B226799.png)
methanone](/img/structure/B226800.png)
![1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B226802.png)
![6-(4-METHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B226808.png)
![1,3-DIMETHYL-6-(3-METHYLPHENYL)-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B226809.png)
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2-METHOXY-5-NITROPHENYL)PROPANAMIDE](/img/structure/B226811.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B226814.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B226815.png)

![ethyl 4-(3-methyl-4-(4-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B226817.png)
